Sacranoside B

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

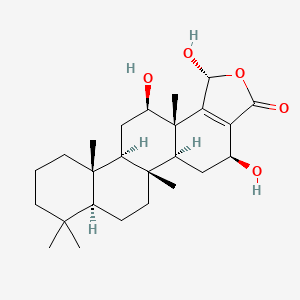

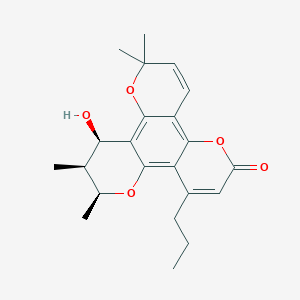

Sacranoside B is a natural product found in Rhodiola sacra and Rhodiola chrysanthemifolia with data available.

Aplicaciones Científicas De Investigación

Biotherapy Applications

Single-atom catalysts (SACs), including Sacranoside B, show immense potential in biotherapy applications. These SACs, with structural features akin to natural enzymes, display exceptional catalytic activity, stability, and selectivity. They have been investigated for various biotherapy applications, such as anti-cancer, anti-infection, anti-inflammatory therapies, brain trauma therapies, and oxidative-stress cytoprotection. SACs have consistently demonstrated superior therapeutic effects compared to controls, and most studies report satisfactory biocompatibility with minimal cytotoxicity, indicating their promise in the field of biotherapy (Jiang, Zhang, & Zou, 2020).

Dermatological Applications

In dermatology, controlled clinical trials have investigated botanicals like Sacranoside B in treating skin conditions such as acne, inflammatory skin diseases, and skin infections. These studies indicate that botanicals can protect skin from UV-induced damage and aging, and are considered for applications in conditions like alopecia and vitiligo. Though promising, further controlled clinical studies are necessary to confirm the efficacy and safety of plant-derived products in dermatology, including Sacranoside B (Reuter, Merfort, & Schempp, 2010).

Hydrogen and Syngas Production

Sacranoside B has been mentioned in the context of superadiabatic combustion (SAC) technology, a method studied for hydrogen and syngas production. Research has focused on converting various fuels into hydrogen or syngas using SAC. This technology promises future advancements in hybrid-filtration combustion, biomass gasification, and the development of efficient reformers for stationary and portable applications (Mujeebu, 2016).

Scientific Advisory Committees

The term SAC also refers to scientific advisory committees, where Sacranoside B's relevance might be in the context of these committees providing guidance on its research and application. SACs differ significantly in their design and function and are crucial in promoting evidence-informed decision-making, potentially impacting how Sacranoside B is researched and utilized in various fields (Groux, Hoffman, & Ottersen, 2018).

Propiedades

Nombre del producto |

Sacranoside B |

|---|---|

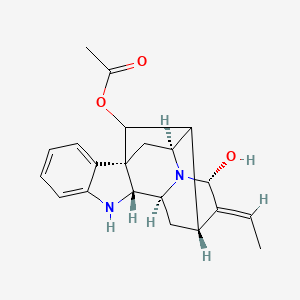

Fórmula molecular |

C21H36O10 |

Peso molecular |

448.5 g/mol |

Nombre IUPAC |

(2R,3R,4S,5S,6R)-2-[(2Z)-3,7-dimethylocta-2,6-dienoxy]-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxane-3,4,5-triol |

InChI |

InChI=1S/C21H36O10/c1-11(2)5-4-6-12(3)7-8-28-21-19(27)17(25)16(24)14(31-21)10-30-20-18(26)15(23)13(22)9-29-20/h5,7,13-27H,4,6,8-10H2,1-3H3/b12-7-/t13-,14+,15-,16+,17-,18+,19+,20-,21+/m0/s1 |

Clave InChI |

IEGFOTASSBZIBZ-PMLWGFRHSA-N |

SMILES isomérico |

CC(=CCC/C(=C\CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@H]2[C@@H]([C@H]([C@H](CO2)O)O)O)O)O)O)/C)C |

SMILES canónico |

CC(=CCCC(=CCOC1C(C(C(C(O1)COC2C(C(C(CO2)O)O)O)O)O)O)C)C |

Sinónimos |

geranyl 1-O-arabinopyranosyl-1-6-glucopyranoside kenposide A sacranoside B |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-benzyl-1-(2-chloro-2-phenyl-ethyl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1245983.png)

![2-Chloro-N-[1-[(2R)-2,3-dihydroxypropyl]-1,2,3,4-tetrahydro-2-oxo-3-quinolinyl]-6H-thieno[2,3-b]pyrrole-5-carboxamide](/img/structure/B1246001.png)